molecular formula C9H6BrF3O B6257060 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one CAS No. 1823096-38-3

1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B6257060
CAS No.: 1823096-38-3
M. Wt: 267.04 g/mol
InChI Key: BFCCPQJVEDUZMF-UHFFFAOYSA-N
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Description

1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H6BrF3O. It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Properties

CAS No.

1823096-38-3

Molecular Formula

C9H6BrF3O

Molecular Weight

267.04 g/mol

IUPAC Name

1-[5-bromo-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H6BrF3O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-4H,1H3

InChI Key

BFCCPQJVEDUZMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)C(F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one can be synthesized through several methods. One common method involves the bromination of 2-(trifluoromethyl)acetophenone using bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

Major Products:

    Substitution: Substituted derivatives with various functional groups.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Precursor

The compound serves as a synthetic precursor in the development of pharmacologically active heterocycles. Its ability to undergo further reactions allows for the construction of complex molecules with potential therapeutic effects. For instance, it can be utilized in synthesizing compounds that exhibit anti-cancer properties or act as enzyme inhibitors .

Case Study: Synthesis of Heterocycles

In a study by Venugopala et al. (2018), the compound was employed to create various heterocyclic derivatives that demonstrated significant biological activity. The synthesis involved using 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one as an intermediate, highlighting its importance in drug design .

Materials Science

Fluorinated Materials

Due to the presence of trifluoromethyl groups, this compound can be incorporated into materials that require enhanced thermal stability and chemical resistance. Such materials are critical in developing advanced coatings and polymers that are used in electronics and aerospace applications .

Case Study: Coating Applications

Research has indicated that incorporating trifluoromethyl-containing compounds into polymer matrices can significantly improve their hydrophobic properties and thermal stability. This application is particularly relevant in creating protective coatings for electronic devices .

Synthetic Intermediate

Reactivity and Transformations

The bromine atom in 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one makes it a versatile intermediate for various organic transformations, including nucleophilic substitutions and coupling reactions. This versatility allows chemists to modify the compound to produce a wide array of derivatives suitable for different applications.

Table 1: Summary of Transformations Using 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one

Reaction TypeProduct TypeReference
Nucleophilic SubstitutionTrifluoromethylated phenolsVenugopala et al., 2018
Coupling ReactionsBiologically active heterocyclesVenugopala et al., 2018
Halogen ExchangeModified phenacyl derivativesCurran & Chang, 1989

Mechanism of Action

The mechanism of action of 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

  • 2-bromo-1-(trifluoromethyl)phenyl-1-ethanone
  • 1-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-one
  • 2-bromo-2’-(trifluoromethyl)acetophenone

Comparison: 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Biological Activity

1-[5-Bromo-2-(trifluoromethyl)phenyl]ethan-1-one, a compound with significant chemical interest, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables that illustrate its biological properties.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a bromine atom and a trifluoromethyl group, which are known to influence its biological activity. The molecular formula is C9H6BrF3OC_9H_6BrF_3O with a molecular weight of approximately 267.04 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for biological interactions.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of phenacyl bromides, including those similar to 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one, demonstrate efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AN. meningitidis64 μg/mL
Compound BH. influenzae32 μg/mL
1-[5-Bromo-2-(trifluoromethyl)phenyl]ethan-1-oneChlamydia trachomatisTBD

Anticancer Activity

The anticancer potential of 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one has also been explored. A study evaluating various derivatives indicated that compounds with similar structures exhibited significant antiproliferative effects against cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) .

Table 2: Anticancer Activity

Compound NameCell LineIC50 (μM)
Compound CHCT-11610.5
Compound DHEP28.3
1-[5-Bromo-2-(trifluoromethyl)phenyl]ethan-1-oneTBDTBD

The biological activity of 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one is thought to involve its interaction with specific molecular targets. The trifluoromethyl group is essential for enhancing the compound's binding affinity to enzymes or receptors that modulate various signaling pathways . This mechanism may lead to the inhibition of cancer cell proliferation or the disruption of bacterial cell function.

Case Studies

Recent studies have highlighted the effectiveness of fluorinated compounds in drug design. For example, a study demonstrated that the introduction of trifluoromethyl groups in phenacyl derivatives significantly improved their antibacterial activity against Chlamydia trachomatis, suggesting potential therapeutic applications in treating infections caused by this pathogen .

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